An In-depth Technical Guide to 4-Propylcyclohexanone
An In-depth Technical Guide to 4-Propylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Propylcyclohexanone (CAS No. 40649-36-3), a key chemical intermediate. This document details its physicochemical properties, synthesis, spectroscopic analysis, and safety information, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Properties and Specifications
4-Propylcyclohexanone is a colorless liquid with a chemical formula of C₉H₁₆O.[1][2] It is a derivative of cyclohexanone with a propyl group at the fourth position. Its properties make it a versatile building block in organic synthesis.
Physicochemical Data
The fundamental physicochemical properties of 4-Propylcyclohexanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 40649-36-3 | [1][3] |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Density | 0.91 g/cm³ at 20 °C | [1] |
| Boiling Point | 219 °C at 1013 hPa | [1] |
| Melting Point | < -70 °C | [1] |
| Flash Point | 90 °C (closed cup) | [1] |
| Vapor Pressure | 0.23 hPa at 20 °C | [1] |
| Solubility in Water | 1.96 g/L | [1] |
| Autoignition Temperature | 320 °C | [1] |
| pH | 6.0 (2 g/L in H₂O at 20 °C) | [1][5] |
Synthesis of 4-Propylcyclohexanone
A common synthetic route to 4-Propylcyclohexanone involves the hydrogenation of 4-propylphenol.[6][7] This process is typically carried out in a high-pressure reactor using a catalyst.
Experimental Protocol: Hydrogenation of 4-Propylphenol
This protocol outlines a general procedure for the synthesis of 4-Propylcyclohexanone.
Materials:
-
4-Propylphenol
-
Platinum-based catalyst (e.g., 2 wt% Pt on a support)
-
Deionized Water
-
Ethyl acetate
-
2-Isopropylphenol (as an internal standard for GC analysis)
-
Hydrogen gas (H₂)
-
High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
-
Gas chromatograph (GC)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactor Charging: To a pre-dried high-pressure batch reactor, add 4-propylphenol (e.g., 5.0 mmol, 681 mg), the catalyst (e.g., 98 mg of 2 wt% Pt catalyst), and deionized water (40 mL).[6]
-
Pressurization: Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[6]
-
Reaction: Heat the reactor to the desired reaction temperature while maintaining continuous stirring at 600 rpm. The reaction is typically maintained at this temperature for 1 hour.[6] The point at which the mixture reaches the set temperature is considered time "0".[6]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Extraction: Extract the reaction mixture with ethyl acetate.[6]
-
Analysis: Analyze the organic layer by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution. Use an internal standard like 2-isopropylphenol for quantitative analysis.[6]
-
Catalyst Recovery: The catalyst can be recovered by centrifugation, followed by washing with ethyl acetate and drying in an oven at 120 °C for 2 hours for potential reuse.[6]
Caption: Synthesis Workflow of 4-Propylcyclohexanone.
Spectroscopic and Chromatographic Analysis
The characterization of 4-Propylcyclohexanone is crucial for confirming its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate the compound from any impurities and to determine its mass-to-charge ratio, confirming its molecular weight.[4][8]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of functional groups, most notably the strong absorption band characteristic of the ketone (C=O) group.[2][4]
-
Gas Chromatography (GC): GC is employed to assess the purity of the synthesized compound, with assays often requiring ≥99.0% purity.[1]
Caption: Analytical Workflow for 4-Propylcyclohexanone.
Safety and Handling
4-Propylcyclohexanone is classified as a combustible liquid and requires careful handling.[1]
GHS Hazard Information
| Hazard Statement | Code | Reference |
| Causes skin irritation | H315 | [1][5] |
| May cause an allergic skin reaction | H317 | [5] |
| Harmful to aquatic life with long lasting effects | H412 | [1][5] |
Precautionary Statements: Users should avoid breathing dust, fumes, gas, mist, vapors, or spray (P261), wash skin thoroughly after handling (P264), avoid release to the environment (P273), and wear protective gloves (P280).[5] In case of skin contact, wash with plenty of water (P302 + P352).[1][5]
Toxicological Data
| Test | Result | Species | Reference |
| LD₅₀ (Oral) | >2000 mg/kg | Rat | [1] |
Applications
4-Propylcyclohexanone serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a precursor for the production of cis-4-propylcyclohexanol, which is a key intermediate in the manufacturing of liquid crystal displays.[9]
References
- 1. 4-Propylcyclohexanone for synthesis 40649-36-3 [sigmaaldrich.com]
- 2. 4-Propylcyclohexanone [webbook.nist.gov]
- 3. 4-Propylcyclohexanone | 40649-36-3 [chemicalbook.com]
- 4. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Propylcyclohexanone [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
